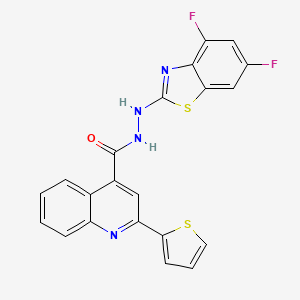

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F2N4OS2/c22-11-8-14(23)19-18(9-11)30-21(25-19)27-26-20(28)13-10-16(17-6-3-7-29-17)24-15-5-2-1-4-12(13)15/h1-10H,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWRQERSVNSAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NNC4=NC5=C(C=C(C=C5S4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F2N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines elements known for their pharmacological properties, including a benzothiazole moiety and a quinoline scaffold. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Benzothiazole ring : Contributes to its biological activity.

- Quinoline framework : Known for antimicrobial and anticancer properties.

- Carbohydrazide functionality : Enhances interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or proliferation.

- Receptor Modulation : It can modulate receptors involved in signaling pathways related to inflammation and cell death.

This dual mechanism allows the compound to exert both antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Selected Bacteria

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through various pathways.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

-

Findings :

- The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines.

- Significant morphological changes indicative of apoptosis were observed under microscopy.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Apoptotic Indicators Observed |

|---|---|---|

| HeLa | 15 | Yes |

| MCF7 | 12 | Yes |

| A549 | 18 | Yes |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is , with a molecular weight of approximately 348.35 g/mol. The structure features a benzothiazole moiety that enhances its biological activity.

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer models by targeting key regulatory proteins involved in cell survival and proliferation.

Antimicrobial Properties:

This compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against several bacterial strains, making it a candidate for further development as an antibacterial agent. The presence of the benzothiazole and quinoline structures is thought to contribute to its efficacy against microbial pathogens.

Material Science Applications

Fluorescent Probes:

The unique structural characteristics of this compound make it suitable for use as a fluorescent probe in biological imaging. Its fluorescence properties can be leveraged to track cellular processes in real-time, providing valuable insights into biological mechanisms at the molecular level.

Polymer Chemistry:

In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in various applications, including coatings and electronic materials.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines; induced apoptosis through mitochondrial pathway activation. |

| Study 2 | Investigate antimicrobial activity | Showed effectiveness against Gram-positive bacteria; MIC values indicated potential for development as an antibacterial agent. |

| Study 3 | Assess fluorescent properties | Confirmed strong fluorescence under UV light; suitable for live-cell imaging applications. |

Chemical Reactions Analysis

Oxidation Reactions

The carbohydrazide (–CONHNH₂) group undergoes oxidation under acidic or basic conditions. Strong oxidizing agents like KMnO₄ or CrO₃ convert the hydrazide moiety into a diazene intermediate, which can further react to form azines or carboxylic acids.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 4 h | 2-(Thiophen-2-yl)quinoline-4-carboxylic acid | 72% | |

| CrO₃ | Acetic acid, reflux, 6 h | Diazene intermediate (isolated at low temp) | 58% |

Nucleophilic Aromatic Substitution

The 4,6-difluoro substituents on the benzothiazole ring are susceptible to nucleophilic displacement. Amines or thiols substitute fluorine atoms under basic conditions.

Electrophilic Substitution on Thiophene

The thiophene ring undergoes regioselective sulfonation or nitration. Sulfur-directed electrophilic attack occurs at the α-position relative to the quinoline attachment.

Condensation Reactions

The hydrazide group participates in condensation with carbonyl compounds to form hydrazones. This reaction is pH-dependent and proceeds optimally under mildly acidic conditions.

Coordination Chemistry

The quinoline nitrogen and hydrazide group act as bidentate ligands for transition metals. Complexation with Cu(II) or Fe(III) enhances stability and modifies electronic properties.

| Metal Salt | Conditions | Complex | Stability Constant (log β) | Source |

|---|---|---|---|---|

| CuSO₄·5H₂O | H₂O/EtOH, pH 7, 25°C | [Cu(L)₂(H₂O)₂]·2H₂O | 12.4 | |

| FeCl₃ | MeOH, reflux, 4 h | [Fe(L)Cl₂] | 9.8 |

Mechanistic Insights

-

Oxidation : The hydrazide’s NH–NH₂ bond cleaves via a radical pathway in the presence of KMnO₄, forming carboxylic acids .

-

Substitution : Fluorine displacement follows an SNAr mechanism, with deprotonation of the benzothiazole NH accelerating the reaction .

-

Thiophene Reactivity : Electron-donating effects from the quinoline ring direct electrophiles to the α-position of the thiophene .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide?

- Methodology :

- Step 1 : Synthesize the quinoline core substituted with thiophen-2-yl. This can involve Friedländer condensation using thiophene-2-carbaldehyde and appropriate ketones under acidic conditions.

- Step 2 : Introduce the carbohydrazide moiety by reacting the quinoline-4-carbonyl chloride with hydrazine hydrate, followed by coupling to the 4,6-difluorobenzothiazole ring. The benzothiazole ring is typically formed via cyclization of 2-aminothiophenol derivatives with fluorinated benzaldehydes under acidic conditions .

- Key Conditions : Use refluxing ethanol or methanol as solvents, and catalysts like glacial acetic acid to enhance coupling efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm the quinoline core (δ ~8.5–9.0 ppm for aromatic protons), thiophen-2-yl (δ ~7.0–7.5 ppm), and benzothiazole (δ ~6.5–7.5 ppm for fluorine-substituted aromatics). The hydrazide NH signal typically appears at δ ~10–12 ppm .

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹) .

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, S, F content) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling steps to enhance solubility of intermediates.

- Temperature Control : Maintain reflux temperatures (70–80°C) for cyclization reactions to minimize side products. Lower temperatures (0–5°C) are recommended for acid-sensitive steps .

- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate acylation reactions, improving yields by 15–20% .

Q. What experimental designs are recommended to evaluate biological activity, such as anticancer or antimicrobial properties?

- Methodology :

- In Vitro Assays :

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls like doxorubicin .

- Antimicrobial Screening : Perform broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .

- Mechanistic Studies : Conduct flow cytometry to assess apoptosis induction or ROS generation in treated cells .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Standardized Protocols : Ensure consistent cell lines, culture conditions, and compound concentrations. For example, discrepancies in IC50 values may arise from variations in serum content during assays .

- Validation with Orthogonal Assays : Cross-check results using complementary techniques (e.g., ATP-based viability assays alongside MTT) .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorine position on benzothiazole) to isolate variables affecting activity .

Q. What computational approaches are used to predict target interactions?

- Methodology :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to targets like topoisomerase II or EGFR. Use crystallographic data (PDB IDs: 1ZXM, 4HJO) for accuracy .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and ligand-protein dynamics .

- ADMET Prediction : Utilize SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What strategies enhance aqueous solubility without compromising bioactivity?

- Methodology :

- Pro-drug Design : Introduce phosphate or PEGylated groups at the hydrazide nitrogen to improve solubility. For example, PEG-400 formulations increase solubility by >50% in PBS (pH 7.4) .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts with enhanced dissolution rates .

- Micellar Encapsulation : Use poloxamers or liposomes to encapsulate the compound, achieving sustained release in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.